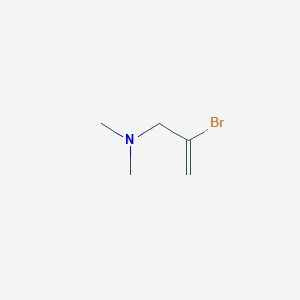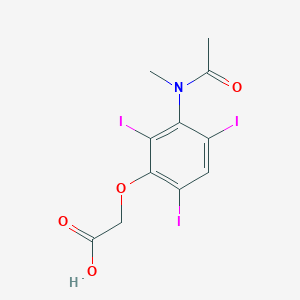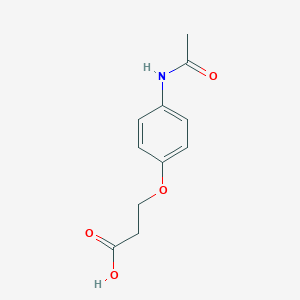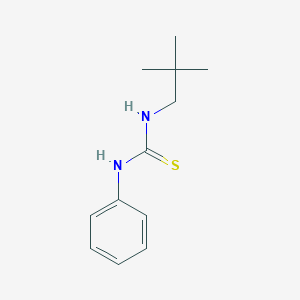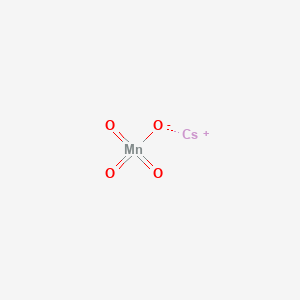
Permanganic acid (HMnO4), cesium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Permanganic acid, also known as HMnO4, is a strong oxidizing agent that is commonly used in various chemical reactions and laboratory experiments . It is an inorganic compound that is derived from the permanganate ion (MnO4^-) and is highly reactive due to its ability to donate oxygen atoms . It is typically found in the form of a dark purple solution and is known for its powerful oxidizing properties .
Synthesis Analysis
Permanganic acid is most often prepared by the reaction of dilute sulfuric acid with a solution of barium permanganate . The insoluble barium sulfate byproduct is removed by filtering . The sulfuric acid used must be dilute; reactions of permanganates with concentrated sulfuric acid yield the anhydride, manganese heptoxide .Molecular Structure Analysis
Permanganic acid is an ionic compound. It is formed by the transfer of electrons between the potassium cation (K+) and the permanganate anion (MnO4-) . The permanganate anion (MnO4-) is a polyatomic ion consisting of one manganese atom bonded to four oxygen atoms . The structure of the permanganate ion is tetrahedral, as verified crystallographically and spectroscopically .Chemical Reactions Analysis
Permanganic acid, in the form of its salt potassium permanganate (KMnO4), is widely used as an oxidizing agent in chemical reactions . It can oxidize a wide range of organic and inorganic compounds, making it valuable in industries such as pharmaceuticals, dyes, and chemical synthesis .Physical and Chemical Properties Analysis
Permanganic acid is an intensely colored compound, with a deep purple hue . It is highly soluble in water, forming a vibrant pink or purple solution . The chemical formula of permanganic acid is HMnO4 . It has a molar mass of 118.94 g/mol and a density of 1.89 g/cm3 . It decomposes above 0°C .Applications De Recherche Scientifique
Oxidation of Sulfamethoxazole : Permanganate is used in the oxidation of sulfamethoxazole, a micropollutant, in acidic aqueous solutions. The reaction is catalyzed by HMnO4, and the rate-limiting step is NH bond oxidation by metal-oxo species permanganate. The study also used computational methods to analyze the reaction mechanism (Song et al., 2019).
Corrosion Study on Stellite : HMnO4 is used to study the corrosion behavior of stellite in permanganate media. The study found that HMnO4 caused uniform corrosion on stellite surfaces, contrasting with the action of other oxidizing agents (Subramanian et al., 2009).
Formation of Nano-Oxides of Manganese : HMnO4 is utilized in the radiolytic reduction of permanganate to form nano-crystalline oxide powders of manganese. This study examined the influence of oxygen on the nature of oxides formed (Puspalata et al., 2013).
Electrospray Mass Spectrometry : The cesium salt of permanganate is used to generate calibration peaks for electrospray mass spectrometers, demonstrating its role in facilitating mass spectrometry analysis (König & Fales, 1999).
Redox Chemistry in Batteries : A study on Fe(VI) catalyzed manganese redox chemistry involved the use of permanganate, including the cesium salt, for high discharge energies in batteries. This highlights its potential application in energy storage technology (Licht et al., 2001).
In Situ Chemical Oxidation for Contaminant Remediation : Research focused on using permanganate for in situ chemical oxidation to remediate organic contaminants. HMnO4 was important in this context, especially in controlling manganese dioxide particles formed during the reaction (Crimi & Ko, 2008).
Thallium Oxidation Kinetics : A study analyzed the kinetics of oxidation of thallium(I) by permanganate in aqueous hydrochloric acid medium, where HMnO4 played a crucial role in the reaction mechanism (Hiremath et al., 1996).
Oxidative Degradation of Amitriptyline : Research on the oxidative degradation of amitriptyline, a tricyclic antidepressant drug, by permanganate in aqueous acidic medium showed the involvement of HMnO4 as the reactive permanganate species (Abbar et al., 2011).
Oxidative Treatment of Azo Dyes : Permanganate, including HMnO4, was studied for its efficacy in decolourising solutions containing various azo dyes. The study showed complete removal of the color and partial mineralization of the dyes (Aleboyeh et al., 2009).
Mécanisme D'action
Permanganic acid is highly reactive due to its ability to donate oxygen atoms . Although it is an ionic compound, it can also undergo acid-base reactions and exhibit acidic properties . In dilute solutions, permanganic acid can undergo hydrolysis, resulting in the formation of manganese dioxide (MnO2) and water .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
cesium;permanganate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cs.Mn.4O/q+1;;;;;-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHSACJTONBJGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Mn](=O)(=O)=O.[Cs+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CsMnO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.841 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13456-28-5 |
Source


|
| Record name | Permanganic acid (HMnO4), cesium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013456285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Permanganic acid (HMnO4), cesium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cesium permanganate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
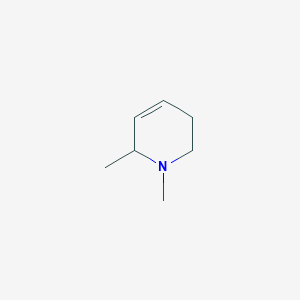
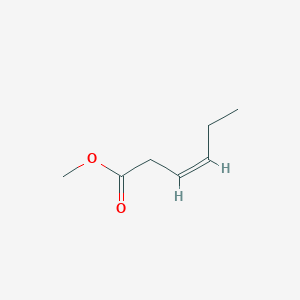

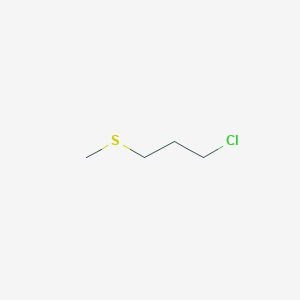
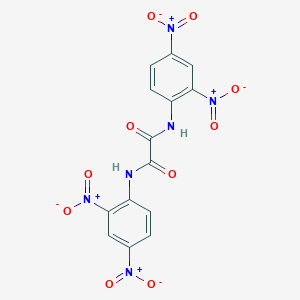
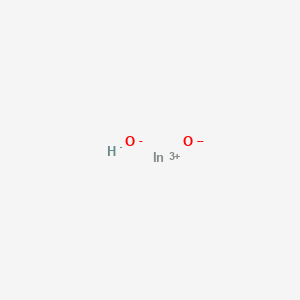
![[1,2,5]Oxadiazolo[3,4-d]pyrimidine](/img/structure/B83834.png)
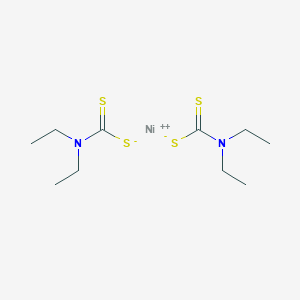
![disodium;chromium(3+);2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-oxido-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate;hydron](/img/structure/B83843.png)

